molecular formula C8H8BrNS B133593 2-(4-Bromophenyl)ethanethioamide CAS No. 147111-30-6

2-(4-Bromophenyl)ethanethioamide

Cat. No.: B133593
CAS No.: 147111-30-6
M. Wt: 230.13 g/mol
InChI Key: YAXPTWNWOBQNPG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethanethioamide is an organic compound with the molecular formula C8H8BrNS. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanethioamide group.

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities

Mode of Action

It’s worth noting that similar compounds have shown promising antimicrobial and anticancer activities . These compounds may interact with their targets, leading to changes that inhibit the growth of bacteria or cancer cells. Molecular docking studies can provide insights into the binding mode of these compounds with their targets .

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . They may also affect other pathways leading to the inhibition of bacterial growth or cancer cell proliferation.

Result of Action

Similar compounds have shown promising results against bacterial species and breast cancer cell lines . These compounds may inhibit the growth of these cells, but the exact molecular and cellular effects need to be studied further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethanethioamide typically involves the reaction of 4-bromobenzyl chloride with thioacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioacetamide acts as a nucleophile, displacing the chloride ion from the benzyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)ethanethioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromophenyl)ethanethioamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)ethanethioamide
  • 2-(4-Fluorophenyl)ethanethioamide
  • 2-(4-Methylphenyl)ethanethioamide

Uniqueness

Compared to its analogs, 2-(4-Bromophenyl)ethanethioamide exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which

Properties

IUPAC Name

2-(4-bromophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXPTWNWOBQNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513805
Record name (4-Bromophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147111-30-6
Record name (4-Bromophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)thioacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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